2'-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1'-biphenyl)-2-carboxylic acid
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Overview
Description
2’-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a biphenyl core with multiple functional groups, including a bromophenyl moiety, a sulfonyl group, and a carboxylic acid group. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the bromophenyl derivative, followed by the introduction of the sulfonyl group and the biphenyl core. The final step involves the formation of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2’-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce the oxidation state of certain atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the bromophenyl moiety.
Scientific Research Applications
2’-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2’-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The presence of multiple functional groups allows the compound to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives with different substituents, such as:
- 2-(4-Bromophenyl)propionic acid
- 4’-(2-Bromoethyl)benzoic acid
- N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives
Uniqueness
The uniqueness of 2’-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets
Properties
CAS No. |
160986-39-0 |
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Molecular Formula |
C28H20BrNO6S |
Molecular Weight |
578.4 g/mol |
IUPAC Name |
2-[2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfonylphenyl]carbamoyl]phenyl]benzoic acid |
InChI |
InChI=1S/C28H20BrNO6S/c29-19-11-9-18(10-12-19)26(31)17-37(35,36)21-15-13-20(14-16-21)30-27(32)24-7-3-1-5-22(24)23-6-2-4-8-25(23)28(33)34/h1-16H,17H2,(H,30,32)(H,33,34) |
InChI Key |
OKTLWPQLEWHHLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)CC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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